molecular formula C12H15NO B565264 N-Benzyl-4-piperidone-d4 CAS No. 88227-09-2

N-Benzyl-4-piperidone-d4

Cat. No.: B565264
CAS No.: 88227-09-2
M. Wt: 193.282
InChI Key: SJZKULRDWHPHGG-KXGHAPEVSA-N
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Description

N-Benzyl-4-piperidone-d4 is a deuterated derivative of N-Benzyl-4-piperidone, a compound with significant biological activity. The molecular formula of this compound is C12H11D4NO, and it has a molecular weight of 193.28. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Synthetic Routes and Reaction Conditions:

    Method One: Benzylamine and methyl acrylate are used as starting materials. The reaction involves microwave radiation for Michael addition and Dieckmann condensation. Optimal conditions include a microwave power of 110-120 W, a reaction temperature of 50-55°C, and a radiation time of 80 minutes for Michael addition. For Dieckmann condensation, the conditions are a microwave power of 90-100 W, a reaction temperature of 70-75°C, and a radiation time of 20 minutes.

    Method Two: Benzylamine and an alcohol-based organic solvent are added to a reactor, followed by the gradual addition of acrylate. The mixture is stirred for about an hour, then heated to 50-60°C and maintained for 9-24 hours. Excess acrylate is recovered by distillation. A condensation reaction organic solvent and an organic base (e.g., sodium methoxide) are added, and the mixture is heated to 50-85°C for 9-16 hours.

Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for large-scale production to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.

    Substitution: Alkylation and acylation reactions often use alkyl halides and acyl chlorides, respectively.

Major Products: The major products formed from these reactions include various substituted piperidones and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of N-Benzyl-4-piperidone-d4 involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is crucial for its biological activity, allowing it to interact with enzymes and receptors involved in various physiological processes. For example, it can inhibit specific protein-protein interactions, such as those involving menin and mixed lineage leukemia, thereby halting the progression of leukemia cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKULRDWHPHGG-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676241
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88227-09-2
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) was stirred for 30 min at room temperature. Benzyl bromide (2 mL, 16.82 mmol) was added dropwise into the reaction mixture and heated at 65° C. for 14 h. The reaction mixture was cooled to room temperature, filtered and quenched with ice water (25 mL). The resulting mixture was extracted in ethyl acetate (2×20 mL) and the combined organic layers were washed with water (2×15 mL) followed by brine (20 mL). The organic phase obtained was dried over anhydrous sodium sulphate and evaporated. The crude product obtained was purified by crystallisation using 2% methanol in chloroform to afford the title compound.
Quantity
2.5 g
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7 g
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25 mL
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solvent
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2 mL
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reactant
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Synthesis routes and methods II

Procedure details

Following the general procedure described in J. Org. Chem. 1976, 41, 2628, from 2-bromo-3-chloro-benzoic acid (the preparation of which is described in J. Org. Chem. 203, 68, 2030) and 1-benzyl-piperidin-4-one was prepared 7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one, after debenzylation (Pd/C, H2, MeOH/HCl), as a white solid. ES-MS m/e (%): 238.7 (M+H+).
Name
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
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0 (± 1) mol
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